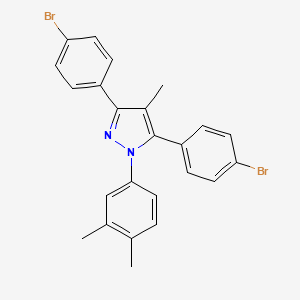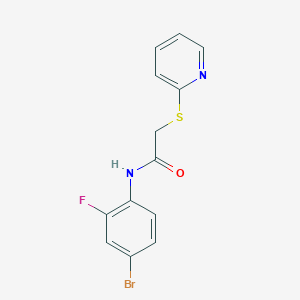![molecular formula C23H23N5O3 B10924515 6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10924515.png)
6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the isoxazole ring or the pyrazole moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the function of the target molecules and triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other isoxazole compounds with similar structures.
Pyrazole Derivatives: Compounds containing the pyrazole moiety.
Cyclopropyl Compounds: Molecules with cyclopropyl groups.
Uniqueness
The uniqueness of 6-CYCLOPROPYL-3-(3-METHOXYPHENYL)-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various reactions and interact with diverse targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-(3-methoxyphenyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-13(18-9-10-28(2)26-18)24-22(29)17-12-19(14-7-8-14)25-23-20(17)21(27-31-23)15-5-4-6-16(11-15)30-3/h4-6,9-14H,7-8H2,1-3H3,(H,24,29) |
InChI Key |
HZDRMBBEQNNPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC(=CC=C4)OC)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-chloro-1H-pyrazol-1-yl)pentyl]-5-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B10924436.png)


![1-[4-({4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10924472.png)
![4-chloro-1-(2-chloro-4-fluorobenzyl)-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10924478.png)
![6-cyclopropyl-1-methyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924486.png)

![4-[1-(benzenesulfonyl)piperidin-3-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10924499.png)


![Ethyl 1-ethyl-2-oxo-4-phenyl-6-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10924525.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10924532.png)
![2-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10924535.png)
